molecular formula C28H20N2O6S B14101402 Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B14101402
M. Wt: 512.5 g/mol
InChI Key: CADWKVIRKFXRNL-UHFFFAOYSA-N
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Description

Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety, a chromeno-pyrrol ring system, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized by reacting 6-ethoxy-1,3-benzothiazole-2-amine with appropriate aldehydes or ketones . The chromeno-pyrrol ring system can be constructed through cyclization reactions involving suitable precursors . Finally, the benzoate ester group is introduced via esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its complex structure, which combines multiple functional groups and ring systems.

Properties

Molecular Formula

C28H20N2O6S

Molecular Weight

512.5 g/mol

IUPAC Name

methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C28H20N2O6S/c1-3-35-17-12-13-19-21(14-17)37-28(29-19)30-23(15-8-10-16(11-9-15)27(33)34-2)22-24(31)18-6-4-5-7-20(18)36-25(22)26(30)32/h4-14,23H,3H2,1-2H3

InChI Key

CADWKVIRKFXRNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=C(C=C6)C(=O)OC

Origin of Product

United States

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